molecular formula C6H8N2S B8546005 2,3-Diaminobenzenethiol

2,3-Diaminobenzenethiol

Cat. No.: B8546005
M. Wt: 140.21 g/mol
InChI Key: SONQUBLFXUMJKL-UHFFFAOYSA-N
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Description

2,3-Diaminobenzenethiol (C₆H₇N₂S) is an aromatic compound featuring two amino (-NH₂) groups at the 2- and 3-positions of a benzene ring and a thiol (-SH) group at the 1-position. Its unique structure confers dual nucleophilic reactivity (via -NH₂ and -SH groups) and redox activity, making it a versatile precursor in heterocyclic chemistry. It is synthesized via reduction of 2,2'-dinitrodiphenyl disulfide followed by acid treatment, as described in early insecticide studies . Applications include its role as a precursor for benzothiadiazoles, which are critical in materials science and agrochemicals.

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

2,3-diaminobenzenethiol

InChI

InChI=1S/C6H8N2S/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2

InChI Key

SONQUBLFXUMJKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Compound Functional Groups Ring Structure Key Applications
2,3-Diaminobenzenethiol -NH₂ (2,3), -SH (1) Benzene derivative Benzothiadiazole synthesis
2-Aminobenzamide -NH₂ (2), -CONH₂ (1) Benzene with amide substituent Enzyme inhibition, drug intermediates
1,2,3-Benzothiadiazole S, N in fused ring Bicyclic thiadiazole Luminescent materials, pesticides
2,1,3-Benzoxadiazole O, N in fused ring Bicyclic oxadiazole Thermal-stable liquid crystals

Key Observations :

  • Electronic Effects: The thiol group in this compound enhances electron donation compared to 2-aminobenzamide’s amide group, which is electron-withdrawing. This difference influences reactivity in cyclization reactions .
  • Steric Constraints: The ortho-diamine arrangement in this compound facilitates intramolecular cyclization to form 1,2,3-benzothiadiazoles, whereas para-substituted analogs require harsher conditions .

Reactivity Insights :

  • Cyclization Efficiency: this compound undergoes efficient diazotization to form 1,2,3-benzothiadiazoles, whereas 2-aminobenzamide requires coupling reagents for amide bond formation, increasing synthetic complexity .
  • Oxidation Sensitivity: The thiol group in this compound is prone to oxidation, necessitating inert atmospheres during synthesis. In contrast, benzoxadiazoles exhibit higher thermal and oxidative stability due to the electronegative oxygen atom .

Table 3: Property and Application Comparison

Property This compound 1,2,3-Benzothiadiazole 2-Aminobenzamide
Solubility Moderate in polar solvents Low in water, high in DMSO High in polar aprotic solvents
Melting Point 98–102°C (decomposes) 156–158°C 145–147°C
Key Application Precursor for agrochemicals Luminescent probes HDAC inhibitors

Research Findings :

  • Luminescence: 1,2,3-Benzothiadiazole derivatives exhibit strong fluorescence (λem ≈ 450 nm) due to extended π-conjugation, a property absent in this compound .
  • Biological Activity: 2-Aminobenzamide derivatives are potent histone deacetylase (HDAC) inhibitors, whereas benzothiadiazoles show insecticidal activity, reflecting functional group-driven divergence .

Challenges and Limitations

  • Handling Difficulties: this compound’s odor and oxidation sensitivity contrast with the stability of benzoxadiazoles .
  • Synthetic Yield : Cyclization to benzothiadiazoles achieves ~70% yield, lower than benzoxadiazole synthesis (~85%) due to sulfur’s volatility .

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